Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

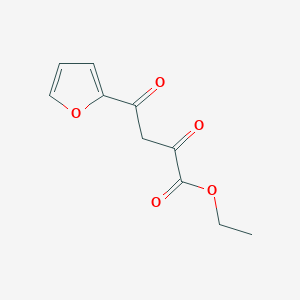

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of furan-containing beta-diketo esters

Technical Guide: Thermodynamic Stability & Synthesis of Furan-Containing -Diketo Esters

Executive Summary

Furan-containing

This guide provides a rigorous analysis of the thermodynamic factors stabilizing these systems and details self-validating protocols for their synthesis and characterization.

Structural Dynamics & Tautomerism

The core thermodynamic feature of furan-containing

The Thermodynamic Drivers[1]

The equilibrium exists between the 1,3-dicarbonyl (keto) form and the cis-enol form. Three primary forces govern this stability:

-

The Chelate Effect (Intramolecular H-Bonding): The cis-enol forms a stable 6-membered pseudo-ring via hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen. This interaction releases approximately 2–10 kcal/mol of enthalpy.

-

Aromatic Conjugation (

-Stacking): The furan ring is an electron-rich, -

Solvent-Solute Interactions:

-

Non-polar solvents (e.g.,

, Toluene): Favor the cis-enol form to maximize internal H-bonding and minimize dipole-dipole repulsion. -

Polar protic solvents (e.g., Methanol, Water): Disrupt the internal H-bond and stabilize the more polar keto form via intermolecular solvation.

-

Visualization of Tautomeric Pathways[2]

The following diagram illustrates the equilibrium and the resonance stabilization provided by the furan ring.

Figure 1: Thermodynamic equilibrium favoring the enol form via conjugation and chelation.

Synthetic Pathways & Thermodynamic Control[1]

Synthesis of furan

Protocol: Crossed Claisen Condensation

Objective: Synthesis of Ethyl 2-furoylacetate. Mechanism: Nucleophilic attack of ethyl acetate enolate on ethyl 2-furoate.

Reagents:

-

Ethyl 2-furoate (1.0 eq)

-

Ethyl acetate (Excess, serves as solvent/reactant)

-

Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared recommended

-

Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under

, dissolve NaOEt in anhydrous solvent. Cool to 0°C. -

Addition: Add ethyl acetate slowly. Allow to stir for 30 mins to generate the enolate. Note: For higher yield, use LDA at -78°C to generate the lithium enolate quantitatively before adding the furoate.

-

Condensation: Add ethyl 2-furoate dropwise. The solution will darken (yellow/orange) as the conjugated enolate forms.

-

Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (disappearance of furoate).

-

Critical Workup (The Stability Trap):

-

The reaction mixture contains the sodium enolate salt.

-

Cool to 0°C.

-

Acidification: Slowly add dilute acetic acid (3M) or HCl (1M) until pH reaches ~5-6.

-

Warning: Do NOT drop below pH 4 or heat during this step. Strong acid + heat triggers decarboxylation (loss of

) to form 2-acetylfuran.

-

Troubleshooting: Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Furoic Acid | Hydrolysis of ester before condensation. | Ensure anhydrous conditions; use fresh NaOEt. |

| Formation of 2-Acetylfuran | Decarboxylation during workup. | Maintain Temperature < 5°C during acidification; Avoid strong mineral acids. |

| Dark Tar Formation | Furan ring opening (acid catalyzed) or polymerization. | Limit exposure to strong acids; store product at -20°C under inert gas. |

Experimental Characterization ( Determination)

To validate the thermodynamic stability, one must measure the Keto-Enol Equilibrium Constant (

H NMR Protocol for

Principle: The integration of the enolic vinyl proton and the keto methylene protons provides a direct molar ratio.

-

Sample Prep: Dissolve ~10 mg of the

-diketo ester in 0.6 mL of -

Acquisition: Acquire a standard proton spectrum (16 scans minimum).

-

Peak Assignment:

-

Enol -OH: Broad singlet, typically >12.0 ppm (deshielded by H-bond).

-

Enol Vinyl -CH=: Singlet, ~6.0–6.5 ppm.

-

Keto -CH2-: Singlet, ~3.8–4.2 ppm.

-

Furan Protons: Multiplets, 6.5–7.6 ppm.

-

-

Calculation:

Expected Results

In

Stability Profiling: Degradation Pathways

Thermodynamic stability does not imply kinetic inertness. These compounds possess two primary "kill switches" that researchers must avoid.

Decarboxylation (Acid/Thermal)

Under acidic conditions with heat, the ester hydrolyzes to the

-

Trigger: pH < 4, T > 50°C.

-

Product: 2-acetylfuran +

.

Retro-Claisen (Alkaline)

In the presence of nucleophilic bases (hydroxide) or alkoxides with prolonged heating, the bond between the

-

Trigger: Aqueous NaOH, prolonged reflux.

-

Product: Furoic acid + Acetate.

Degradation Pathway Diagram

Figure 2: Major decomposition pathways under acidic and alkaline stress.

References

-

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. Experiments in Physical Chemistry.[1] (Classic text describing NMR determination of keto-enol equilibria).[1][2][3][4] [Link]

-

Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Examples. [Link]

-

OpenStax Chemistry. The Claisen Condensation Reaction. [Link]

-

Reeves, L. W. Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria.[5] Canadian Journal of Chemistry. (Foundational paper on NMR methods for tautomerism). [Link]

An In-depth Technical Guide to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

This technical guide provides a comprehensive overview of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential applications.

Introduction and Chemical Significance

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate belongs to the class of β-keto esters, which are pivotal building blocks in the synthesis of a wide array of complex molecules. The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic and steric properties to the molecule, making it a valuable precursor for various pharmaceuticals and biologically active compounds. The 1,3-dicarbonyl system within the butanoate chain is a key reactive feature, enabling a variety of chemical transformations.

While a specific CAS number for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not readily found in major chemical databases, its corresponding carboxylic acid, 4-(furan-2-yl)-2,4-dioxobutanoic acid, is registered under CAS number 105356-51-2.[1] The ethyl ester is a direct derivative and can be unequivocally identified by its structural and spectroscopic data.

Chemical Identifiers and Physicochemical Properties

A precise characterization is crucial for the unambiguous identification and application of this compound. The following table summarizes its key identifiers and calculated physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | N/A |

| Synonyms | Ethyl 2,4-dioxo-4-(2-furyl)butanoate | N/A |

| Molecular Formula | C₁₀H₁₀O₅ | Calculated |

| Molecular Weight | 210.18 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)c1occc1 | N/A |

| InChI Key | InChIKey=VZYURLIPBPCXQL-UHFFFAOYSA-N | N/A |

| Appearance | Expected to be a solid or oil | By analogy |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol. | By analogy |

Synthesis Methodology: The Claisen Condensation

The most direct and efficient method for the synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is the crossed Claisen condensation.[2][3][4][5] This reaction involves the condensation of 2-acetylfuran with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[3][4][5]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 2-acetylfuran to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

The following diagram illustrates the workflow of the synthesis:

Caption: Workflow for the synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[6]

Materials:

-

2-Acetylfuran (1 equivalent)

-

Diethyl oxalate (1 equivalent)

-

Sodium metal (1 equivalent)

-

Anhydrous ethanol

-

Dichloromethane

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Freshly prepare sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To the stirred solution of sodium ethoxide, add a mixture of 2-acetylfuran and diethyl oxalate dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Gently heat the mixture to 80°C for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Potential Applications in Drug Discovery

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have shown promising biological activities, particularly as kinase inhibitors. For instance, several analogs have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein tyrosine kinase implicated in cancer progression.[6] The structural similarity of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate to these active compounds suggests its potential as a scaffold for the development of novel anti-cancer agents.

The following diagram illustrates the potential role of this compound class in inhibiting a signaling pathway.

Caption: Inhibition of Src Kinase by Ethyl 4-(aryl)-2,4-dioxobutanoate derivatives.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and characteristic signals for the furan ring protons.

-

¹³C NMR: The spectrum should display resonances for the two carbonyl carbons of the keto-ester functionality, the ethyl group carbons, the methylene carbon, and the carbons of the furan ring.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone and ester groups (typically in the range of 1650-1750 cm⁻¹), as well as C-O and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.18 g/mol ).

Safety and Handling

As with any chemical compound, Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds.

Conclusion

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis via the Claisen condensation is a well-established and efficient method. Further investigation into its biological activities, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents. This guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this promising molecule.

References

-

Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

-

SynArchive. (n.d.). Claisen Condensation. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, September 20). 9.8: Mixed Claisen Condensations. [Link]

-

PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Retrieved February 15, 2026, from [Link]

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. [Link]

-

Yale University Department of Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved February 15, 2026, from [Link]

Sources

- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

The Ascendant Trajectory of 2,4-Dioxobutanoate Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dioxobutanoate scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of potent and selective inhibitors of various enzymes implicated in human diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,4-dioxobutanoate derivatives. We delve into their established roles as inhibitors of viral endonucleases, protein kinases, and other key enzymes, offering detailed mechanistic insights and structure-activity relationship (SAR) analyses. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic applications.

Introduction: The Chemical Versatility and Therapeutic Promise of the 2,4-Dioxobutanoate Core

The 2,4-dioxobutanoate moiety, characterized by a butanoic acid backbone with ketone functionalities at the 2 and 4 positions, represents a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. Its ability to act as a metal-chelating agent, a Michael acceptor, and a scaffold for diverse substitutions has made it a focal point in the design of enzyme inhibitors. This guide will explore the expanding landscape of 2,4-dioxobutanoate derivatives in medicinal chemistry, highlighting their journey from chemical synthesis to promising therapeutic candidates.

Synthetic Strategies: Accessing the 2,4-Dioxobutanoate Scaffold

The synthesis of 2,4-dioxobutanoate derivatives is crucial for exploring their therapeutic potential. A common and effective method involves the Claisen condensation of an appropriate acetophenone with diethyl oxalate. This approach allows for the introduction of a wide range of substituents on the aryl ring, facilitating the generation of diverse chemical libraries for biological screening.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

This protocol describes a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.[1]

Materials:

-

Substituted acetophenone (10 mmol)

-

Diethyl oxalate (10 mmol)

-

Sodium metal (10 mmol)

-

Anhydrous ethanol (10 mL)

-

Dichloromethane

-

Sulfuric acid (to adjust pH to 2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (10 mmol) to anhydrous ethanol (10 mL) and stir until the sodium has completely dissolved to form sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) dropwise with continuous stirring.

-

Reaction Progression: Stir the reaction mixture overnight at room temperature.

-

Heating: Heat the reaction mixture at 80°C for 30 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature and acidify with sulfuric acid to a pH of 2.

-

Extract the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

-

Evaporate the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Diverse Biological Activities and Therapeutic Applications

2,4-Dioxobutanoate derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes with high potency and selectivity. This section will explore their key therapeutic applications.

Antiviral Activity: Targeting Viral Endonucleases

A significant area of research for 2,4-dioxobutanoate derivatives has been in the development of antiviral agents, particularly against the influenza virus. These compounds have been identified as potent inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication.[2][3] The endonuclease activity is responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for its own mRNA synthesis.[4][5] By inhibiting this enzyme, 2,4-dioxobutanoate derivatives effectively halt viral transcription and replication.[2]

Mechanism of Action: Influenza Endonuclease Inhibition

Caption: Inhibition of influenza virus replication by targeting the PA endonuclease.

Furthermore, 4-aryl-2,4-dioxobutanoic acids have been identified as inhibitors of HIV-1 integrase, another critical viral enzyme responsible for integrating the viral DNA into the host genome.[6] This dual antiviral potential highlights the versatility of the 2,4-dioxobutanoate scaffold.

Mechanism of Action: HIV-1 Integrase Inhibition

Caption: Inhibition of HIV-1 integration by targeting the integrase enzyme.

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[1][7]

Src Kinase Signaling Pathway and Inhibition

Caption: Inhibition of Src kinase signaling by ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Antimicrobial and Antifungal Activities

Emerging research has also highlighted the potential of 2,4-dioxobutanoic acid derivatives as antimicrobial and antifungal agents.[7] Studies have demonstrated their activity against various strains of Candida, a common cause of fungal infections.[7] The development of novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 2,4-dioxobutanoate scaffold has been instrumental in optimizing its biological activity. SAR studies have revealed key structural features that govern the potency and selectivity of these derivatives.

For instance, in the context of Src kinase inhibition, the nature and position of substituents on the aryl ring of ethyl 2,4-dioxo-4-arylbutanoates significantly influence their inhibitory activity.[1]

Table 1: SAR of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [1]

| Compound | Substituent on Aryl Ring | IC50 (µM) |

| 3a | 4-Cl | 65.3 |

| 3b | 4-Br | 90.3 |

| 3c | 4-CH3 | 75.1 |

| 3d | 2,4-di-Cl | 82.4 |

| 3e | 3-NO2 | 60.2 |

| 3f | 3-CH3 | 48.3 |

These findings suggest that both steric and electronic factors play a crucial role in the interaction of these compounds with the Src kinase active site.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of 2,4-dioxobutanoate derivatives is essential to determine their therapeutic potential. This section provides detailed protocols for two key assays: the MTT assay for assessing anticancer activity and an in vitro kinase assay for evaluating Src kinase inhibition.

Protocol: MTT Assay for Cell Viability and Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[2][3][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2,4-Dioxobutanoate derivative test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-dioxobutanoate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Diagram of MTT Assay Workflow:

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Protocol: In Vitro Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.[9][10][11][12][13]

Materials:

-

Recombinant Src kinase enzyme

-

Src kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

2,4-Dioxobutanoate derivative test compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plate

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the 2,4-dioxobutanoate derivative in the appropriate buffer. Prepare a master mix containing the kinase assay buffer, Src kinase substrate, and ATP.

-

Enzyme Reaction: In a 384-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the master mix and the recombinant Src kinase enzyme. Include controls with no inhibitor and no enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of Src kinase inhibition for each compound concentration and determine the IC50 value.

Clinical Development Landscape

While the preclinical data for 2,4-dioxobutanoate derivatives is compelling, their progression into clinical trials is a critical step in validating their therapeutic potential. A thorough search of clinical trial registries is necessary to ascertain the current status of any derivatives that may have entered human studies. As of the latest search, no specific 2,4-dioxobutanoate derivatives have been explicitly identified in ongoing or completed clinical trials under this chemical class name. However, the diverse and potent activities of this scaffold suggest that derivatives may be in preclinical development or in early-stage trials under different compound designations. Continued monitoring of clinical trial databases is warranted.[14][15][16]

Conclusion and Future Perspectives

The 2,4-dioxobutanoate scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective enzyme inhibitors with diverse therapeutic applications. From antiviral and anticancer to antimicrobial and antifungal activities, these derivatives continue to demonstrate significant promise. The synthetic accessibility of this scaffold allows for extensive SAR studies, enabling the fine-tuning of their pharmacological properties.

Future research in this area will likely focus on several key aspects:

-

Expansion of Therapeutic Targets: Exploring the activity of 2,4-dioxobutanoate derivatives against other clinically relevant enzymes.

-

Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

-

Combination Therapies: Investigating the synergistic effects of 2,4-dioxobutanoate derivatives with existing therapeutic agents.

-

Translational Studies: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.

The continued exploration of the chemical space around the 2,4-dioxobutanoate core holds great potential for the development of novel and effective therapies for a wide range of human diseases.

References

-

Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., Melamed, J. Y., Langford, H. M., Guare, J. P., Jr, Zhuang, L., Grey, V. E., Vacca, J. P., Holloway, M. K., Naylor-Olsen, A. M., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Schleif, W. A., Gabryelski, L. J., & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of medicinal chemistry, 43(26), 4923–4926. [Link]

-

Hastings, J. C., Selnick, H. G., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial agents and chemotherapy, 40(5), 1304–1307. [Link]

-

Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., Hastings, J. C., Hazuda, D. J., Lewis, J., McClements, W., Ponticello, G. S., Radzilowski, E. M., Smith, G. S., Tebben, A. J., & Wolfe, A. L. (1994). A novel antiviral agent which inhibits the endonuclease of influenza viruses. Antimicrobial agents and chemotherapy, 38(12), 2827–2837. [Link]

-

Novikova, V. V., Pulina, N. A., & Sobin, F. V. (2022). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids. Pharmacy & Pharmacology, 10(2), 143-151. [Link]

- Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Src Inhibitor 3. BenchChem.

-

BPS Bioscience. (n.d.). SRC Assay Kit. BPS Bioscience. Retrieved February 15, 2026, from [Link]

- Merck Millipore. (n.d.). Src Kinase (p60). Merck Millipore.

-

Roskoski, R., Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and biophysical research communications, 324(4), 1155–1164. [Link]

-

Shaw, M. L., & Palese, P. (2009). A comprehensive map of the influenza A virus replication cycle. PMC, 5(1), 1. [Link]

-

BellBrook Labs. (n.d.). SRC Kinase Assay. BellBrook Labs. Retrieved February 15, 2026, from [Link]

-

Cherepanov, P., Maertens, G., Proost, P., Engelborghs, Y., Engelman, A., & De Clercq, E. (2003). HIV-1 integrase-DNA recognition mechanisms. MDPI, 4(2), 129-148. [Link]

-

Hiv-1 integrase structure. A. Schematic diagram of the HIV-1 integrase... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The replication cycle of influenza virus, illustrating seven discernible phases... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Hare, S., & Cherepanov, P. (2008). Retroviral Integrase Structure and DNA Recombination Mechanism. ASM Journals, 21(3), 649-660. [Link]

-

Overview of Influenza Replication. (n.d.). Stanford University. Retrieved February 15, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

-

Schematic diagram of Src intracellular signaling pathway and various... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Mechanisms and inhibition of HIV integration. (2008). PMC. Retrieved February 15, 2026, from [Link]

-

Crepin, T., Dias, A., & Ruigrok, R. W. H. (2012). Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease. PLOS Pathogens, 8(8), e1002849. [Link]

-

Bauman, J. D., Patel, D., Baker, S. F., Vijayan, R. S. K., Xiang, A., & Tavis, J. E. (2015). Fragment-Based Identification of Influenza Endonuclease Inhibitors. ACS medicinal chemistry letters, 6(4), 435–440. [Link]

-

Li, X., & Li, X. (2020). Targeted Inhibition of the Endonuclease Activity of Influenza Polymerase Acidic Proteins. Frontiers in Microbiology, 11, 1785. [Link]

-

Chen, G., & Liu, Y. (2019). Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Acta pharmaceutica Sinica. B, 9(2), 241–250. [Link]

-

Azevan Pharmaceuticals. (2016, September 14). Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder. PR Newswire. [Link]

-

ClinicalTrials.gov. (n.d.). Card Expert Search. ClinicalTrials.gov. Retrieved February 15, 2026, from [Link]

-

Arrowhead Pharmaceuticals. (n.d.). Clinical Trials, Science & Innovation. Arrowhead Pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

Pharma News. (2025, February 24). Pharma News. Pharma News. [Link]

-

Tolcher, A. W., et al. (2024). Results From First-in-Human Phase I Dose-Escalation Study of a Novel Bicycle Toxin Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, JCO2301107. [Link]

Sources

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. atcc.org [atcc.org]

- 4. web.stanford.edu [web.stanford.edu]

- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder [prnewswire.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. arrowheadpharma.com [arrowheadpharma.com]

An In-depth Technical Guide to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate: Physicochemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a β-keto ester featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and materials science. As a polyfunctional molecule, it serves as a versatile synthetic intermediate for the construction of more complex heterocyclic systems. Its 1,3-dicarbonyl system is a key feature, governing its reactivity and conferring the ability to engage in keto-enol tautomerism, which profoundly influences its chemical and biological behavior. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and expert insights into its structural properties, grounded in established chemical principles and data from analogous compounds.

Chemical Identity and Physicochemical Properties

While specific experimental data for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not extensively documented in readily available literature, its properties can be reliably predicted based on well-studied analogous compounds, such as other ethyl 4-aryl-2,4-dioxobutanoates.

Structure and Tautomerism:

The compound exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. This keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds.[1][2] The equilibrium is influenced by factors such as solvent polarity and temperature.[3] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation, often making it a significant or even predominant form in solution.[3]

}

Figure 1. Keto-Enol Tautomerism of the title compound.

Predicted Physical Properties:

The physical characteristics of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate are estimated by comparing data from analogous aryl derivatives. The replacement of a phenyl or substituted phenyl ring with a furan ring is expected to influence properties like melting point and solubility due to differences in polarity, size, and crystal packing ability.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Melting Point | 30 - 50 °C | The melting points of analogous ethyl 4-aryl-2,4-dioxobutanoates range from 29-31 °C (4-methoxyphenyl) to 60-62 °C (2,4-dichlorophenyl).[4] The phenyl analog melts at 36-41 °C.[5] The furan ring is a five-membered heterocycle, and its derivatives often have melting points in a similar range to their phenyl counterparts. |

| Appearance | Colorless to light yellow solid or oil | Many related β-keto esters, such as ethyl 2,4-dioxo-4-phenylbutanoate, are described as colorless to light yellow liquids or solids.[5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The ester and furan moieties confer solubility in organic solvents. The presence of polar carbonyl groups allows for some limited solubility in water. |

| Molecular Formula | C10H10O5 | - |

| Molecular Weight | 210.18 g/mol | - |

Synthesis Protocol: Crossed Claisen Condensation

The most direct and established method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the crossed Claisen condensation.[4][6] This reaction involves the condensation of a ketone with an ester that cannot form an enolate itself, such as diethyl oxalate.[7][8] For the target molecule, 2-acetylfuran serves as the ketone component.

Reaction Scheme:

}

Figure 2. Synthesis via Crossed Claisen Condensation.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 10 mL of absolute ethanol. Carefully add 10 mmol of sodium metal in small pieces to the ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Expertise & Experience: The reaction of sodium with ethanol is exothermic and produces hydrogen gas. It must be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the base and to safely vent the hydrogen. Using freshly prepared sodium ethoxide is crucial for achieving high yields.

-

-

Reaction Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 2-acetylfuran (10 mmol) and diethyl oxalate (10 mmol) dropwise at room temperature with vigorous stirring.

-

Trustworthiness: Diethyl oxalate is used as the electrophilic acceptor because it lacks α-hydrogens and cannot self-condense, which simplifies the product mixture.[6] The dropwise addition helps to control the reaction temperature.

-

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture overnight at room temperature. Subsequently, heat the mixture to reflux (approximately 80 °C) for 30-60 minutes to ensure the reaction goes to completion.[4]

-

Acidic Workup: Cool the reaction mixture in an ice bath and carefully acidify it with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2. This step protonates the enolate product.

-

Causality: The final product of the Claisen condensation is a β-keto ester, which is acidic. The alkoxide base deprotonates this product, driving the equilibrium towards the product side. An acidic workup is necessary to neutralize the reaction mixture and obtain the final neutral product.

-

-

Extraction and Purification: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.[4]

Spectroscopic Characterization

The structural confirmation of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate relies on standard spectroscopic techniques. The spectra will reflect the presence of the keto-enol tautomers.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorptions from the carbonyl groups.

| Functional Group | Expected Absorption Range (cm-1) | Notes |

| Ester C=O Stretch | 1735 - 1750 | This is a characteristic absorption for saturated aliphatic esters.[9][10] |

| Ketone C=O Stretch | 1715 - 1725 | From the diketo tautomer. |

| Conjugated C=O Stretch (Enol) | 1650 - 1670 | The carbonyl group in the enol form is conjugated and involved in hydrogen bonding, shifting its absorption to a lower wavenumber.[11] |

| C=C Stretch (Enol) | 1600 - 1625 | A strong band indicating the presence of the enol double bond.[11] |

| O-H Stretch (Enol) | 2500 - 3200 (broad) | A very broad absorption due to the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer. |

| C-O Stretch | 1000 - 1300 | Two or more bands are expected for the ester C-O bonds.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is particularly useful for observing and quantifying the keto-enol tautomerism, as the protons in each tautomer will have distinct chemical shifts.[1]

-

Keto Form (Expected Signals):

-

A triplet around 1.3-1.4 ppm (3H, -CH3 of ethyl group).

-

A quartet around 4.3-4.4 ppm (2H, -CH2- of ethyl group).

-

A singlet around 4.0-4.5 ppm (2H, -CH2- between the carbonyls).

-

Signals for the furan ring protons (typically between 6.5 and 7.8 ppm).

-

-

Enol Form (Expected Signals):

-

Signals for the ethyl group, similar to the keto form.

-

A singlet around 6.0-7.0 ppm (1H, vinylic proton =CH-).

-

A very broad singlet at a downfield chemical shift (12-16 ppm) for the enolic -OH proton, due to strong intramolecular hydrogen bonding.

-

Signals for the furan ring protons, potentially shifted slightly compared to the keto form due to the different electronic environment.

-

By integrating the distinct signals of the keto and enol forms (e.g., the methylene protons of the keto form vs. the vinylic proton of the enol form), the equilibrium constant for the tautomerism can be determined.[1]

Conclusion

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable synthetic building block whose chemical behavior is dominated by its 1,3-dicarbonyl functionality. While direct experimental data is sparse, a robust understanding of its physical properties, including its melting point and spectroscopic characteristics, can be confidently established through the analysis of analogous compounds and fundamental principles of organic chemistry. The provided synthetic protocol, based on the well-established crossed Claisen condensation, offers a reliable and efficient route to this compound, enabling its further exploration in drug discovery and materials science applications. The inherent keto-enol tautomerism is a critical feature that must be considered in its handling, characterization, and subsequent chemical transformations.

References

-

Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. Available at: [Link]

-

ChemicalBook. (2024). ethyl 2,4-dioxo-4-phenylbutanoate. Available at: [Link]

-

Asghari, S., Ramezani, M., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 229-234. Available at: [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Available at: [Link]

-

Gorodetsky, M., & Luz, Z. (1967). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education, 44(9), 521. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

PubChem. (n.d.). Ethyl pyruvate. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Ethyl pyruvate. Available at: [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl pyruvate, 617-35-6. Available at: [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

-

University of Guelph. (n.d.). Crossed Claisen Condensations. Available at: [Link]

-

All About Drugs. (2015). KETO ENOL TAUTOMERISM AND NMR. Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. KETO ENOL TAUTOMERISM AND NMR – All About Drugs [allfordrugs.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazoles Using Furan-Substituted β-Keto Esters

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold and the Furan Connection

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[2][3] Isoxazole-containing drugs exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][4] Notable examples of drugs featuring the isoxazole moiety include the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[5]

The use of furan-substituted building blocks in the synthesis of isoxazoles offers a strategic advantage. The furan ring itself is a key structural motif in many biologically active compounds and can serve as a versatile synthetic handle for further molecular elaboration.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of isoxazoles from furan-substituted β-keto esters, a robust and efficient approach to novel isoxazole derivatives.

Synthetic Strategy: The Claisen Condensation Route to Furan-Substituted Isoxazoles

The classical and most common method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds is the Claisen isoxazole synthesis.[7][8] This reaction involves the condensation of a β-keto ester with hydroxylamine, typically in the presence of a base.[7] The use of furan-substituted β-keto esters, such as ethyl 3-(furan-2-yl)-3-oxopropanoate, provides a direct route to isoxazoles bearing a furan substituent.

Mechanism of Isoxazole Formation

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the β-keto ester. Subsequent cyclization and dehydration lead to the formation of the stable aromatic isoxazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the isoxazole ring, is influenced by the reaction conditions and the nature of the substituents on the β-keto ester.

Caption: General mechanism of isoxazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative furan-substituted isoxazole, 5-(furan-2-yl)-3-methylisoxazole, from ethyl 3-(furan-2-yl)-3-oxopropanoate.

Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate (Starting Material)

The starting β-keto ester, ethyl 3-(furan-2-yl)-3-oxopropanoate, can be synthesized via the Claisen condensation of ethyl acetate and ethyl 2-furoate or purchased from commercial suppliers.[9][10][11]

Protocol: Synthesis of 5-(Furan-2-yl)-3-methylisoxazole

This protocol is based on the general principles of the Claisen isoxazole synthesis.

Materials:

-

Ethyl 3-(furan-2-yl)-3-oxopropanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(furan-2-yl)-3-methylisoxazole.

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of furan-substituted isoxazoles.

| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Ethyl 3-(furan-2-yl)-3-oxopropanoate | 5-(Furan-2-yl)-3-methylisoxazole | NH₂OH·HCl, NaOAc | EtOH | 4-6 | 70-85 |

| Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | 3-Methyl-5-(5-methylfuran-2-yl)isoxazole | NH₂OH·HCl, NaOAc | EtOH | 4-6 | 75-90 |

Characterization of Furan-Substituted Isoxazoles

The synthesized isoxazoles can be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the isoxazole and furan rings. For 5-(furan-2-yl)-3-methylisoxazole, one would expect a singlet for the isoxazole proton, signals for the three furan protons, and a singlet for the methyl group.[12][13]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the isoxazole and furan rings, as well as the methyl group.[12][13][14]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole ring, as well as vibrations associated with the furan ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic methodologies. The progress of the reaction can be easily monitored by TLC, and the final product can be rigorously characterized by a combination of NMR, IR, and MS to confirm its identity and purity. The expected spectroscopic data for similar structures are available in the literature, providing a reliable reference for validation.[12][15]

Conclusion: A Versatile Route to Novel Heterocycles

The synthesis of isoxazoles from furan-substituted β-keto esters represents a highly efficient and versatile strategy for accessing novel heterocyclic compounds of significant interest in medicinal chemistry. The straightforward reaction conditions, good to excellent yields, and the potential for further functionalization of the furan ring make this an attractive approach for the generation of diverse molecular scaffolds for drug discovery and development.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen isoxazole synthesis | Request PDF. Retrieved from [Link]

-

(n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

LookChem. (n.d.). Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Heteroaromatic swapping in aromatic ketones. Retrieved from [Link]

-

(2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters, 3(3), 359-369. Retrieved from [Link]

-

SciSpace. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methyl-3-(3-hydroxypropyl)isoxazole. Retrieved from [Link]

-

PMC. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

Reddit. (2022, April 21). Claisen isoxazole synthesis : r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. heteroletters.org [heteroletters.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Ethyl 3-(furan-2-yl)-3-oxopropanoate | CymitQuimica [cymitquimica.com]

- 10. Ethyl 3-fur-2-yl-3-oxopropanoate | CAS 615-09-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. lookchem.com [lookchem.com]

- 12. rsc.org [rsc.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. beilstein-journals.org [beilstein-journals.org]

Introduction: The Versatility of Furan-2-yl-2,4-dioxobutanoate Derivatives in Coordination Chemistry

An in-depth guide to the synthesis, metal complexation, and characterization of furan-2-yl-2,4-dioxobutanoate derivatives, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the topic, from foundational principles to advanced analytical protocols.

Furan-2-yl-2,4-dioxobutanoate derivatives represent a fascinating class of ligands in coordination chemistry. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its role as a bioisostere for phenyl rings allows for the fine-tuning of steric and electronic properties in drug design.[2]

The β-diketone moiety is a classic and highly versatile chelating group, capable of coordinating with a vast array of metal ions.[3][4] These ligands typically exist in a keto-enol tautomeric equilibrium, and upon deprotonation of the enolic hydroxyl group, they form stable six-membered chelate rings with metal centers.[3][5] The combination of the furan ring and the β-diketonate functionality in furan-2-yl-2,4-dioxobutanoate derivatives creates ligands with unique electronic and structural features, making their metal complexes promising candidates for applications in drug delivery, catalysis, and materials science.[6][7]

This guide provides a comprehensive overview of the techniques and methodologies for the synthesis of these ligands, their complexation with various metal ions, and the characterization of the resulting metal complexes using a suite of spectroscopic and analytical techniques.

Part 1: Ligand Synthesis - Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

The synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is typically achieved through a Claisen condensation reaction between ethyl 2-(furan-2-yl)acetate and diethyl oxalate. This method is a reliable and scalable approach to obtaining the desired β-ketoester.

Protocol 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Materials:

-

Ethyl 2-(furan-2-yl)acetate

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl 2-(furan-2-yl)acetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidification: Acidify the mixture to pH 2-3 with 1 M HCl. An oily product should separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The final product, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, is typically an oil or a low-melting solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.

Part 2: Metal Complexation

Furan-2-yl-2,4-dioxobutanoate derivatives readily form complexes with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III).[3][5] The complexation reaction is typically carried out in a suitable solvent, often with the addition of a weak base to facilitate the deprotonation of the ligand.

Protocol 2: General Procedure for Metal Complex Synthesis

Materials:

-

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (ligand)

-

Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

-

Methanol or Ethanol

-

Triethylamine (optional, as a base)

-

Beaker

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Ligand Solution: Dissolve the ligand (2 equivalents) in methanol or ethanol in a beaker with stirring.

-

Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. If the ligand is not readily deprotonated, a few drops of a weak base like triethylamine can be added to facilitate the reaction.

-

Precipitation: The metal complex will often precipitate out of the solution upon formation. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Isolation: Collect the precipitated complex by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid complex with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the complex in a desiccator or under vacuum.

Stoichiometry and Structure:

The resulting complexes typically have a stoichiometry of [ML₂], where M is a divalent metal ion, or [ML₃] for trivalent metal ions.[5] The ligand acts as a bidentate chelating agent, coordinating to the metal ion through the two oxygen atoms of the deprotonated β-diketonate moiety.

Caption: General scheme for the synthesis of a metal complex.

Part 3: Characterization Techniques

A comprehensive characterization of the metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for monitoring the formation of metal complexes and for determining their stoichiometry and stability constants.[8]

Protocol 3: UV-Vis Titration for Stoichiometry Determination

-

Stock Solutions: Prepare stock solutions of the ligand and the metal salt of known concentrations in a suitable solvent (e.g., DMF, methanol).[9]

-

Titration: In a series of cuvettes, keep the concentration of the ligand constant and vary the concentration of the metal salt, or vice versa (Job's plot method).[10]

-

Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole ratio of the metal to the ligand. The inflection point in the curve indicates the stoichiometry of the complex.[10]

Data Interpretation:

-

Bathochromic or Hypsochromic Shift: A shift in the absorption maximum of the ligand upon addition of the metal ion is indicative of complex formation.

-

Isosbestic Point: The presence of an isosbestic point in the series of spectra suggests a clean conversion of the free ligand to the metal complex.

-

Stoichiometry: The mole ratio plot will reveal the stoichiometry of the complex (e.g., 1:1, 1:2, 2:1).[10]

| Parameter | Observation | Interpretation |

| λ_max Shift | Shift to longer (red) or shorter (blue) wavelength | Alteration of the electronic structure of the ligand upon coordination. |

| Absorbance Change | Increase or decrease at a specific wavelength | Formation of the metal complex. |

| Job's Plot | Maximum absorbance at a specific mole fraction | Determination of the stoichiometry of the complex. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying metal-ligand interactions, particularly for developing fluorescent sensors for metal ions.[11][12]

Protocol 4: Fluorescence Titration

-

Stock Solutions: Prepare stock solutions of the ligand and the metal salt in a suitable solvent.

-

Titration: To a solution of the ligand with a fixed concentration, add increasing amounts of the metal salt solution.

-

Measurement: After each addition, record the fluorescence emission spectrum by exciting the sample at the ligand's absorption maximum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Data Interpretation:

-

Chelation-Enhanced Fluorescence (CHEF): An increase in fluorescence intensity upon metal binding. This can occur if the metal ion reduces non-radiative decay pathways, such as photoinduced electron transfer (PET).[13][14]

-

Fluorescence Quenching: A decrease in fluorescence intensity upon metal binding. This can be caused by heavy atom effects or energy transfer from the excited ligand to the metal ion.

-

Binding Constant (K_a): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation).

| Phenomenon | Observation | Mechanism |

| CHEF | Fluorescence intensity increases | Metal binding restricts intramolecular rotation or blocks PET.[14] |

| Quenching | Fluorescence intensity decreases | Energy or electron transfer to the metal ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding in metal complexes in solution.[15][16][17]

Protocol 5: NMR Titration

-

Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Titration: Add increasing amounts of the metal salt to the NMR tubes.

-

Measurement: Record the ¹H and ¹³C NMR spectra for each sample.

-

Data Analysis: Monitor the changes in the chemical shifts of the ligand protons and carbons upon addition of the metal ion.

Data Interpretation:

-

Chemical Shift Changes: Significant changes in the chemical shifts of the protons and carbons near the binding site (the β-diketonate moiety) confirm coordination. The enolic proton signal of the free ligand will disappear upon complexation.[5]

-

Paramagnetic Effects: If a paramagnetic metal ion is used (e.g., Cu(II), Fe(III)), significant broadening and shifting of the NMR signals will be observed.[18]

-

Stoichiometry and Binding Affinity: The titration data can be used to determine the stoichiometry and binding affinity (K_d) of the complex.[19]

| Nucleus | Expected Change upon Complexation | Reason |

| ¹H (enolic) | Disappearance of the signal | Deprotonation and coordination.[5] |

| ¹H (near chelate ring) | Downfield or upfield shift | Change in the electronic environment. |

| ¹³C (carbonyls) | Significant shift | Direct involvement in coordination. |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information about bond lengths, bond angles, and coordination geometry.[20][21]

Protocol 6: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a saturated solution, vapor diffusion, or layering of a solution of the complex with a less-soluble solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.

Data Interpretation:

The crystal structure will reveal:

-

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

-

The bond lengths and angles within the complex, confirming the coordination of the ligand to the metal ion.

-

The overall molecular packing and any intermolecular interactions in the solid state.

Part 4: Applications in Drug Development

The unique structural and electronic properties of metal complexes of furan-2-yl-2,4-dioxobutanoate derivatives make them attractive candidates for various applications in drug development.

-

Antimicrobial Agents: The furan moiety is present in several known antimicrobial drugs.[2] Complexation with metal ions can enhance the biological activity of the ligand through mechanisms such as increased lipophilicity, which facilitates transport across cell membranes.[6]

-

Anticancer Agents: Many metal complexes exhibit anticancer activity. The ability to fine-tune the ligand structure and the choice of the metal ion allows for the design of complexes with targeted cytotoxicity.[6]

-

Bioimaging: Fluorescent metal complexes can be developed as probes for bioimaging applications, allowing for the visualization and tracking of metal ions in biological systems.[13]

Conclusion

Furan-2-yl-2,4-dioxobutanoate derivatives are versatile ligands for the synthesis of a wide range of metal complexes with interesting structural features and potential applications. The protocols and techniques described in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of these compounds and to develop new functional materials and therapeutic agents.

References

- Using NMR Spectroscopy to Evaluate Metal-Ligand Bond Covalency for the f Elements. (2025). Accounts of Chemical Research.

- Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. (n.d.).

- Synthesis and characterization of two conjugated β-diketones and their metal complexes. (n.d.). Scholars Research Library.

- SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. (2019).

- Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (n.d.). International Journal of Research in Advent Technology.

- Korneck, B. K., Koehler, K., & Dietz, M. (n.d.). Synthesis and characterization of bis(β-diketonato)dichloridotin(IV) complexes. OpenRiver.

- UV-Vis Titration Procedures. (2021). The Royal Society of Chemistry.

- Hariprasath, K., et al. (2010). Metal Complexes in Drug Research - A Review. Journal of Chemical and Pharmaceutical Research.

- Vícha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. IS MUNI.

- Lukehart, C. M. (n.d.).

- Solution NMR of Transition Metal Complexes. (n.d.). MDPI.

- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Publishing.

- Application of furan derivative in medicinal field. (2025).

- Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PMC - NIH.

- Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. (2019). INEOS OPEN.

- General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups (L). (n.d.).

- Detection of heavy metals in water by fluorescence spectroscopy: On the way to a suitable sensor system. (2025).

- Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers in Chemistry.

- NMR for Studying Protein-Ligand Interactions. (2025).

- Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. (2023).

- Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temper

- Applications of furan and its deriv

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Journal of Pharmaceutical Research & Reports.

- Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics. (2025). Inorganics.

- Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectrophotometric Titr

- Assessing binding equilibria through UV-visible absorption techniques. (n.d.). Thermo Fisher Scientific.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv

- The Role of Furan Derivatives in Modern Drug Discovery. (2026). Benchchem.

- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. (2017). Journal of Analytical & Pharmaceutical Research.

- Transition Metal Complexes of Furan‐2‐aldehyde Thiosemicarbazone. (2025).

- Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic moieties. (n.d.). University of Camerino.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.

- Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. (2024). VNU Journal of Science.

- Furan synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC.

- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry.

- 4-(Furan-2-yl)-2,4-dioxobutanoic acid. (n.d.). PubChem.

- UV-Visible Spectroscopy - Metal Ions. (2022). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. ijrbat.in [ijrbat.in]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. jocpr.com [jocpr.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. rsc.org [rsc.org]

- 10. ijpras.com [ijpras.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]

- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]